molecular formula C18H13N5O3S B11237587 N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11237587
M. Wt: 379.4 g/mol
InChI Key: XMBDLHNGLBTKSV-UHFFFAOYSA-N
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Description

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of triazole, thiadiazole, and benzodioxole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the triazole and thiadiazole rings. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The benzodioxole moiety is then introduced through a series of substitution reactions, followed by the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes like carbonic anhydrase or cholinesterase, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

Uniqueness

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of triazole, thiadiazole, and benzodioxole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H13N5O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H13N5O3S/c24-16(13-5-6-14-15(7-13)26-10-25-14)19-8-11-1-3-12(4-2-11)17-22-23-9-20-21-18(23)27-17/h1-7,9H,8,10H2,(H,19,24)

InChI Key

XMBDLHNGLBTKSV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C4=NN5C=NN=C5S4

Origin of Product

United States

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